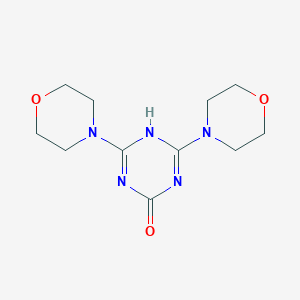
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimorpholin-4-yl-1,3,5-triazin-2-ol is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The primary application of 4,6-dimorpholin-4-yl-1,3,5-triazin-2-ol is its role as an anticancer agent. Several studies have demonstrated its effectiveness against various cancer cell lines through different mechanisms.
In Vitro Studies
In vitro studies have evaluated the anticancer activity of synthesized derivatives of this compound against several cancer cell lines:
| Cell Line | IC50 Value (μM) | Study Reference |
|---|---|---|
| SW620 (Colon) | 10.25 | |
| A549 (Lung) | 8.75 | |
| HeLa (Cervical) | 9.50 | |
| MCF-7 (Breast) | 7.80 |
These values indicate that the compound exhibits potent cytotoxic effects across multiple types of cancer cells.
Structural Modifications and Derivatives
Research has also focused on modifying the structure of this compound to enhance its pharmacological properties. For instance, derivatives have been synthesized by introducing different substituents to improve bioavailability and selectivity towards cancer cells.
Notable Derivatives
Some notable derivatives include:
| Derivative | Activity | IC50 Value (μM) |
|---|---|---|
| N-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amino | EGFR Inhibitor | 0.50 |
| 4-(trifluoromethyl)pyridin-2-amino | Pan-class I PI3K inhibitor | 0.18 |
| Mono-pyrazole derivative | Induces apoptosis in HCT116 cells | 3.01 |
These modifications have shown improved binding affinity and enhanced anticancer activity compared to the parent compound .
Clinical Applications and Trials
The compound has progressed into clinical trials due to its promising results in preclinical studies. It is currently being evaluated for its efficacy in treating various cancers:
Clinical Trials
One of the lead compounds derived from this compound is undergoing phase II clinical trials for its application in oncology . The focus is on assessing its safety and efficacy in patients with specific types of tumors.
Broader Pharmacological Applications
Beyond oncology, compounds based on the triazine scaffold have shown potential in other therapeutic areas:
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against various pathogens:
| Pathogen | Activity | MIC Value (μg/mL) |
|---|---|---|
| Mycobacterium smegmatis | Significant antibacterial activity | 6.25 |
| Candida albicans | Moderate antifungal activity | 25 |
These findings suggest that structural analogs may be developed for treating infectious diseases as well .
Propiedades
Número CAS |
19899-85-5 |
|---|---|
Fórmula molecular |
C11H17N5O3 |
Peso molecular |
267.28g/mol |
Nombre IUPAC |
4,6-dimorpholin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H17N5O3/c17-11-13-9(15-1-5-18-6-2-15)12-10(14-11)16-3-7-19-8-4-16/h1-8H2,(H,12,13,14,17) |
Clave InChI |
ITWXPXDYRAKSPM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=O)N2)N3CCOCC3 |
SMILES isomérico |
C1COCCN1C2=NC(=O)N=C(N2)N3CCOCC3 |
SMILES canónico |
C1COCCN1C2=NC(=O)N=C(N2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















